PR 39

説明

PR39 is a proline-arginine-rich antibacterial peptide that plays a significant role in the innate immune defense. It has been found to have antimicrobial effects and can alter mammalian cell gene expression and behavior .

Synthesis Analysis

PR39 is secreted as a prepropeptide that includes a canonical leader sequence, and rapidly undergoes cleavage of the N-terminal portion to generate the mature form . It has been postulated that a dibasic processing site exists for the mature FALL-39 and chemically synthesized the peptide .Molecular Structure Analysis

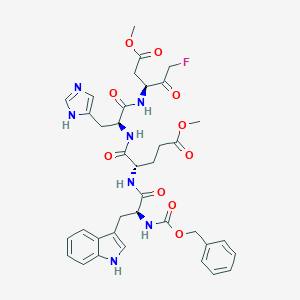

The primary structure of PR39 was determined by a combination of Edman degradation, plasma desorption mass spectrometry, and C-terminal sequence analysis by carboxypeptidase Y degradation . The mature form of PR39 is composed of 39 C-terminal amino acids .Chemical Reactions Analysis

PR39 is an allosteric inhibitor of 20S proteasome. It inhibits the ubiquitin–proteasome-dependent degradation of hypoxia-inducible factor-1α protein . It also inhibits the NADPH oxidase activity of polymorphonuclear leukocytes (PMNs) by blocking assembly of this enzyme .Physical And Chemical Properties Analysis

PR39 is a small cationic, proline and arginine rich, cathelicidin that plays an important role in the porcine innate immune system . It is a noncompetitive and reversible inhibitor of 20S proteasome .科学的研究の応用

抗菌活性

PR-39は、予想外の幅広い抗菌スペクトルを示します。Bacillus globigiiやEnterococcus faecalisなど、いくつかのグラム陽性菌を効果的に標的にします。しかし、Staphylococcus aureusはPR-39に反応しません。PR-39をN末端の15アミノ酸に切断しても、その活性を大幅に低下させることはありませんが、C末端ペプチドは抗菌効果が低下します。これらのペプチドは、細菌にATPの漏出と膜電位の損失を引き起こし、溶解的な作用機序を示唆しています。 重要なことに、PR-39由来ペプチドは、低細胞毒性を示し、抗生物質の潜在的な代替手段となります .

免疫調節

PR-39は、抗菌作用に加えて、免疫調節においても重要な役割を果たします。成熟ペプチドは、豚の巨噬細胞でIL-8の産生を誘導し、短いペプチドはTNF-αの産生にも影響を与えます。 この差別の調節は、PR-39由来ペプチドによるサイトカイン誘導の複雑さを浮き彫りにしています .

創傷治癒

PR-39は、創傷治癒プロセスに貢献します。創傷液中に存在するPR-39は、動員された多形核白血球(PMN)によって放出され、シンドカン誘導のシグナル因子として機能します。 PR-39が創傷治癒における役割を理解することは、治療法の応用につながります .

その他の生物学的プロセス

PR-39の関与は、免疫と創傷治癒を超えています。 さらなる研究が必要ですが、PR-39は、他の生物学的プロセスにも関与している可能性があり、探求すべきエキサイティングな分野です .

要約すると、PR-39の多様な機能には、抗菌活性、免疫調節、創傷治癒などが含まれ、さらに多くの可能性があります。研究者は、PR-39の応用を解き明かし続けており、様々な研究分野において貴重なペプチドとしての可能性を強調しています。 🌟

作用機序

Target of Action

PR 39, also known as DTXSID90161139 or PR39 proline-arginine-rich peptide, is a host defense peptide that plays a pivotal role in the innate immune defense against infections . The primary targets of this compound are polymorphonuclear leukocytes (PMNs), where it inhibits the NADPH oxidase activity by blocking the assembly of this enzyme . It binds to p47 phox, thereby inhibiting interaction with p22 phox .

Mode of Action

This compound interacts with its targets and causes significant changes. It inhibits the NADPH oxidase activity of PMNs by blocking the assembly of this enzyme . This inhibition results in the attenuation of superoxide production . This compound also binds to a native SH3-containing protein, p130Cas . Treatment of endothelial cells with this compound results in altered p130 localization .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the NADPH oxidase activity of PMNs, resulting in the suppression of superoxide production . This suppression limits excessive tissue damage during inflammation . This compound also induces ATP leakage and loss of membrane potential in Bacillus globigii and Escherichia coli, indicating a lytic mechanism of action for these peptides .

Pharmacokinetics

It has been shown that this compound can be given intravenously and can significantly improve left ventricular developed pressure .

Result of Action

The action of this compound results in several molecular and cellular effects. It has direct antimicrobial activity and is involved in immunomodulation, wound healing, and several other biological processes . It also significantly attenuates PMN-induced cardiac contractile dysfunction in the ischemia-reperfusion rat heart at least in part via suppression of superoxide release .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, shorter peptides derived from this compound are much more sensitive to inhibition by salt . Furthermore, this compound is released in wound fluid by recruited PMNs and serves as a signaling factor for the induction of syndecan . This suggests that the local environment, such as the presence of wounds, can influence the action and efficacy of this compound.

生化学分析

Biochemical Properties

PR 39 exhibits a broad antimicrobial spectrum, including several Gram-positive strains such as Bacillus globigii and Enterococcus faecalis . It interacts with a number of biomolecules, including enzymes and proteins, to exert its effects . For instance, this compound has been shown to inhibit the NADPH oxidase activity of polymorphonuclear leukocytes (PMNs) by blocking the assembly of this enzyme .

Cellular Effects

This compound can alter mammalian cell gene expression and behavior . It has been found to bind NIH 3T3 in a saturable manner, indicating a specific interaction with these cells . After interacting with the membrane, this compound rapidly enters human microvascular endothelial cells and binds a number of cytoplasmic proteins . It has been shown to induce IL-8 production in porcine macrophages .

Molecular Mechanism

This compound kills bacteria by a non-pore-forming mechanism, presumably by inhibiting DNA and protein synthesis . It binds to recombinant SH3-containing proteins and was also found to bind a native SH3-containing protein, p130Cas . Treatment of endothelial cells with this compound results in altered p130 localization .

Temporal Effects in Laboratory Settings

This compound exhibits its effects over time in laboratory settings. For instance, it has been shown that truncation of this compound down to 15 (N-terminal) amino acids does not lead to major loss of activity . Peptides corresponding to the C-terminal part of this compound were hampered in their antimicrobial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in transgenic mice, constitutive expression of this compound significantly enhances resistance to bacterial infection and promotes growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to inhibit the NADPH oxidase activity of PMNs, which is a key enzyme in the production of reactive oxygen species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After interacting with the membrane, this compound rapidly enters human microvascular endothelial cells .

Subcellular Localization

It has been shown that after interacting with the membrane, this compound rapidly enters human microvascular endothelial cells .

特性

InChI |

InChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJGVCUEGCBHL-IWDHFESKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

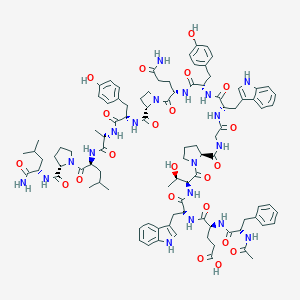

Molecular Formula |

C229H345N69O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161139 | |

| Record name | PR 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4721 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139637-11-9 | |

| Record name | PR 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139637119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does PR-39 exert its antibacterial activity?

A: Unlike some antimicrobial peptides that disrupt bacterial membranes, PR-39 primarily acts by penetrating the bacterial cell and inhibiting intracellular targets. Studies suggest that PR-39 inhibits both DNA and protein synthesis in Escherichia coli. [] Additionally, it has been shown to potentiate the antibacterial capabilities of pore-forming peptides like magainin A without directly lysing bacterial cells. []

Q2: Does PR-39 interact with mammalian cells?

A: Yes, PR-39 exhibits various effects on mammalian cells. For instance, it binds to the Src homology 3 (SH3) domains of p47phox, a cytosolic component of the NADPH oxidase enzyme, thereby inhibiting its assembly and reducing the production of reactive oxygen species (ROS). [] PR-39 has also been shown to bind to p130Cas, an SH3-containing signal transduction molecule, potentially explaining its influence on cell behavior and gene expression. []

Q3: How does PR-39 contribute to wound healing?

A: PR-39 promotes tissue repair by inducing syndecan expression in mammalian cells. [, ] Syndecans are cell surface proteoglycans involved in cell adhesion, migration, and angiogenesis, all of which are crucial processes in wound healing.

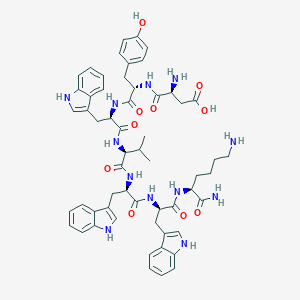

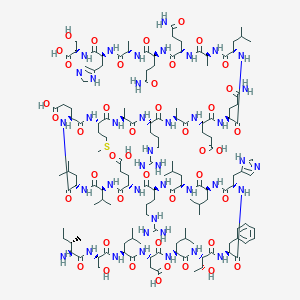

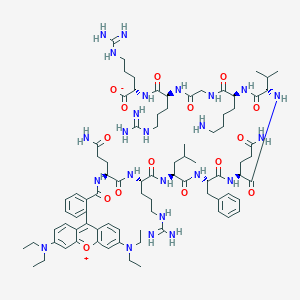

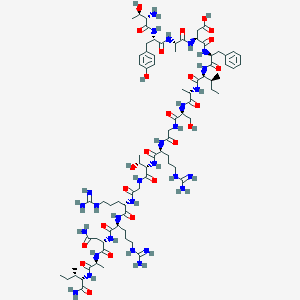

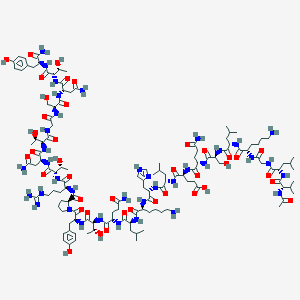

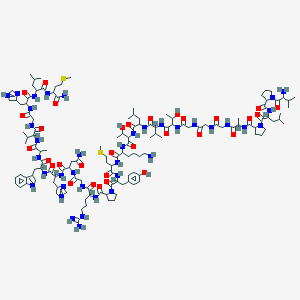

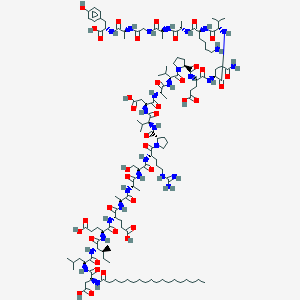

Q4: What is the structure of PR-39?

A: PR-39 is a 39-amino acid peptide with a high content of proline (49%) and arginine (24%). [] Its primary sequence is: RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP. [] While its full three-dimensional structure remains to be fully elucidated, studies suggest it does not adopt a traditional alpha-helical or beta-sheet conformation. []

Q5: What is the molecular weight of PR-39?

A: The molecular weight of PR-39 is approximately 4719 Da. []

Q6: Is there spectroscopic data available for PR-39?

A: Yes, circular dichroism and Fourier-transform infrared spectroscopy have been employed to investigate the secondary structure of PR-39. [] These studies indicate that PR-39 does not undergo significant structural changes upon interaction with negatively charged lipid vesicles, although modifications in its hydrogen bond pattern have been observed. []

Q7: Are there strategies to improve PR-39 stability?

A: Fusion carrier systems using calmodulin (CaM) and xylanase (XynCDBFV) have been explored to enhance the expression and secretion of a PR-39-derived peptide (PR-39-DP) in Pichia pastoris, potentially improving its stability. []

Q8: What is the role of the N-terminal region in PR-39 activity?

A: The N-terminal region, particularly the positively charged arginine residues, is essential for PR-39's biological activities. Studies using truncated PR-39 analogs revealed that the first 15 amino acids from the N-terminus are crucial for its antimicrobial activity and syndecan induction. [] Modification of the N-terminal arginine residues significantly reduced binding affinity to target proteins and abolished antimicrobial activity. []

Q9: How do C-terminal modifications affect PR-39 activity?

A: While the N-terminal region plays a dominant role, alterations in the C-terminal region predominantly impact the antibacterial activity of PR-39, with less pronounced effects on its interactions with mammalian cells. []

Q10: What is the significance of the proline-arginine rich motif in PR-39?

A: The proline-arginine rich motif is characteristic of PR-39 and other cathelicidin peptides. This motif contributes to its antimicrobial activity and is involved in binding to SH3 domains of target proteins like p47phox. []

Q11: Are there any formulation strategies for PR-39?

A: Research on PR-39 formulation is ongoing. The use of lentiviral vectors with kidney-specific promoters to deliver PR-39 has shown promise in protecting against kidney damage in an ischemia-reperfusion injury model. []

Q12: What animal models have been used to study PR-39?

A: PR-39 has been investigated in various animal models, including murine models of endotoxic shock [] and myocardial ischemia-reperfusion injury, [] as well as rat models of ischemia-reperfusion injury in the heart [] and kidneys. [, ]

Q13: Has PR-39 been tested in clinical trials?

A13: Currently, there are no published reports of PR-39 being tested in clinical trials. Further research is needed to evaluate its safety and efficacy in humans.

Q14: Can PR-39 be targeted to specific tissues or cells?

A: Research on targeted delivery of PR-39 is ongoing. The use of macrophage-specific promoters in adenoviral vectors has shown promise in delivering PR-39 to macrophages, enhancing its efficacy against intracellular BCG infection. []

Q15: Are there any known biomarkers associated with PR-39 activity?

A: PR-39 itself has been investigated as a potential biomarker for respiratory health in pigs. Elevated levels of PR-39 were detected in bronchoalveolar lavage fluid (BALF) of pigs recovering from an Actinobacillus pleuropneumoniae infection, suggesting its potential as a diagnostic marker. []

Q16: How is PR-39 detected and quantified?

A16: Various methods have been employed to detect and quantify PR-39, including:

- Enzyme immunoassay (EIA): This technique has been used to measure PR-39 concentrations in serum. []

- Mass spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) enables precise quantification of PR-39 in biological samples. []

- Semi-quantitative reverse transcription PCR (RT-PCR): This method has been widely used to assess PR-39 gene expression in various tissues and cell types. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)